molecular formula C17H22N4O3S B2803052 N-(4-ethylphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 923677-20-7

N-(4-ethylphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2803052
CAS No.: 923677-20-7
M. Wt: 362.45
InChI Key: PTRKMLIDSCZCLU-UHFFFAOYSA-N
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Description

This compound is a sulfanyl acetamide derivative featuring a 1H-imidazole core substituted at positions 1, 2, and 5. Key structural elements include:

  • Hydroxymethyl substituent at position 5: Enhances polarity and hydrogen-bonding capacity.
  • Methylcarbamoylmethyl group at position 1: Introduces carbamate functionality, influencing metabolic stability and solubility.

Properties

IUPAC Name

2-[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-3-12-4-6-13(7-5-12)20-16(24)11-25-17-19-8-14(10-22)21(17)9-15(23)18-2/h4-8,22H,3,9-11H2,1-2H3,(H,18,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRKMLIDSCZCLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the imidazole ring. The hydroxymethyl group is introduced through a hydroxymethylation reaction, while the ethylphenyl group is added via an alkylation reaction. The final step involves the formation of the acetamide linkage through a condensation reaction with acetic anhydride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.

    Substitution: The ethylphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products

The major products formed from these reactions include carboxylic acids, dihydroimidazole derivatives, and substituted ethylphenyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-ethylphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Analysis

The table below compares key structural and functional attributes of the target compound with analogs from the evidence:

Compound Name Imidazole Substituents (Position) Acetamide Group Modification Biological Activity Molecular Weight (g/mol) Reference
N-(4-ethylphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide 5-(hydroxymethyl), 1-(methylcarbamoylmethyl) 4-ethylphenyl Not reported (structural analog data) Not provided N/A
N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl] Acetamide 5-nitro, 4-(phenylsulfonylmethyl) 2-chlorophenyl Antibacterial (C. difficile), antiparasitic Not provided
N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide 5-(4-chlorophenyl) 4-chlorophenyl Not reported 494.55
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide 4-(4-fluorophenyl), 2-(methylsulfinyl) Pyridyl-linked Not reported (crystallography focus) Not provided
N-【3-fluoro-4-【{2-[5-(trifluoromethyl)-1H-imidazol-2-yl]oxy】-phenyl】acetamide 5-(trifluoromethyl) Fluoro-phenyl Antitumor (BGC823 cells, ~63–67% inhibition) Not provided

Functional Group Impact on Activity

  • Hydroxymethyl vs. Nitro Groups : The hydroxymethyl group in the target compound may reduce mutagenic risks compared to nitro-substituted analogs like those in , which showed lower mutagenicity than metronidazole but retained antiparasitic activity .
  • Methylcarbamoylmethyl vs. Sulfonyl/Sulfinyl Groups : The carbamate group in the target compound could improve metabolic stability over sulfonyl/sulfinyl analogs (e.g., ), which are prone to redox-dependent inactivation .
  • 4-Ethylphenyl vs. Halogenated Phenyl : The ethyl group may enhance lipophilicity and membrane permeability relative to chlorophenyl or fluorophenyl analogs (e.g., and ), which prioritize electronic effects for target binding .

Pharmacological Potential

  • Anticancer/Antitumor Activity : The benzo[d]imidazole analog in (compound 29) demonstrated anticancer activity, suggesting the imidazole-acetamide scaffold’s relevance in oncology. The target compound’s hydroxymethyl group may modulate kinase inhibition efficacy, akin to Raf kinase inhibitors in .
  • Antimicrobial Activity : highlights the importance of nitro and sulfonyl groups for antiparasitic activity. The target compound’s absence of nitro groups may limit this application but could reduce toxicity .

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